(3-Bromo-5-isopropylphenyl)methanamine
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Overview
Description
(3-Bromo-5-isopropylphenyl)methanamine is an organic compound that features a bromine atom and an isopropyl group attached to a phenyl ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropylphenyl)methanamine typically involves the bromination of 5-isopropylphenylmethanamine. This can be achieved through the following steps:
Bromination: The starting material, 5-isopropylphenylmethanamine, is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-isopropylphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Imines or amides derived from the methanamine group.
Reduction Reactions: Derivatives with altered functional groups, such as alcohols or amines.
Scientific Research Applications
(3-Bromo-5-isopropylphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group contribute to the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
(3-Bromo-5-tert-butylphenyl)methanamine: Contains a tert-butyl group instead of an isopropyl group.
(3-Chloro-5-isopropylphenyl)methanamine: Features a chlorine atom instead of a bromine atom.
Uniqueness
(3-Bromo-5-isopropylphenyl)methanamine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPGDVNZVIRPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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